molecular formula C9H9BrO3 B1367446 Methyl 5-bromo-2-methoxybenzoate CAS No. 7120-41-4

Methyl 5-bromo-2-methoxybenzoate

Cat. No. B1367446
Key on ui cas rn: 7120-41-4
M. Wt: 245.07 g/mol
InChI Key: XVXCLDNUWBUICD-UHFFFAOYSA-N
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Patent
US08063046B2

Procedure details

5-Bromo-2-hydroxybenzoic acid (25 g) and 40 g of potassium carbonate were suspended in 300 mL of acetone. Dimethyl sulfate (28 mL) was added to the suspension, and the mixture was stirred for 19 hours under reflux with heating. The reaction mixture was cooled to room temperature, whereafter the insolubles were separated by filtration, and washed with ethyl acetate. The filtrate and the washings were combined, and acetone and ethyl acetate were distilled off under reduced pressure. The resulting residue was dissolved in 300 mL of ethyl acetate. Water (300 mL) was added to the solution, and the organic layer was separated, followed by extracting the aqueous layer with 200 mL of ethyl acetate. After the respective organic layers were combined, the combined organic layer was washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The anhydrous sodium sulfate was separated by filtration, and then washed with ethyl acetate. The filtrate and the washings were combined, and ethyl acetate was distilled off under reduced pressure to obtain 30 g of methyl 5-bromo-2-methoxybenzoate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:12](=O)([O-])[O-].[K+].[K+].S([O:23][CH3:24])(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:23][CH3:24])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:12])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
acetone and ethyl acetate were distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 300 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
Water (300 mL) was added to the solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
by extracting the aqueous layer with 200 mL of ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The anhydrous sodium sulfate was separated by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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